4-Isopropyl-N-phenylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-4-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-12(2)13-8-10-15(11-9-13)16-14-6-4-3-5-7-14/h3-12,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQBGDOVZRQTMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10971919 | |

| Record name | N-Phenyl-4-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5650-10-2 | |

| Record name | 4-(1-Methylethyl)-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5650-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropyl-N-phenylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenyl-4-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropyl-N-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYL-N-PHENYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24U6D0YF40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Isopropyl-N-phenylaniline

Introduction

Chemical Identity and Molecular Structure

A foundational understanding of a molecule begins with its fundamental identifiers and structure.

-

IUPAC Name: N-phenyl-4-propan-2-ylaniline[2]

-

Synonyms: 4-Isopropyldiphenylamine, N-(4-Isopropylphenyl)aniline[2]

-

CAS Number: 5650-10-2[2]

-

Molecular Formula: C₁₅H₁₇N[2]

-

Molecular Weight: 211.30 g/mol [2]

The molecular structure of 4-Isopropyl-N-phenylaniline is characterized by a central secondary amine nitrogen atom linking a phenyl ring and a 4-isopropylphenyl ring. The presence of the electron-donating isopropyl group and the delocalized π-systems of the phenyl rings are key determinants of its chemical reactivity and physical properties.

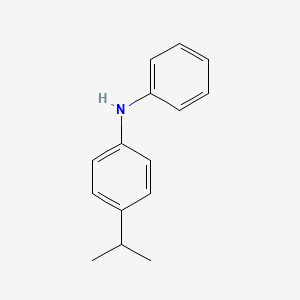

Caption: 2D Structure of 4-Isopropyl-N-phenylaniline.

Core Physicochemical Properties

The following table summarizes the known and computed physicochemical properties of 4-Isopropyl-N-phenylaniline. It is important to note the distinction between experimentally determined and computationally estimated values.

| Property | Value | Source | Notes |

| Molecular Weight | 211.30 g/mol | PubChem[2] | Calculated |

| Boiling Point | 180 °C at 0.7 kPa | TCI Chemicals[3] | Experimental |

| Melting Point | 80 °C | TCI Chemicals[3] | Experimental |

| Density | No Data Available | - | - |

| Water Solubility | Insoluble (600 mg/L at 20 °C) | TCI Chemicals[3] | Experimental |

| Solubility in Organic Solvents | Very soluble in Methanol, Benzene, Acetone, Chloroform, Ethanol, Toluene. Slightly soluble in Hexane. | TCI Chemicals[3] | Experimental |

| pKa | No Data Available | - | - |

| logP (Octanol-Water Partition Coefficient) | 3.3 | TCI Chemicals[3] | Experimental |

Experimental Protocols for Physicochemical Characterization

To address the gaps in the available experimental data, this section provides detailed, step-by-step methodologies for determining the melting point, solubility, and pKa of 4-Isopropyl-N-phenylaniline, based on internationally recognized OECD guidelines.

Determination of Melting Point (OECD Guideline 102)

The melting point is a fundamental property for the characterization and purity assessment of a solid substance.[4]

Principle: This method involves heating a small, powdered sample of the substance and observing the temperature range over which it transitions from a solid to a liquid.[5]

Apparatus:

-

Capillary tube melting point apparatus

-

Calibrated thermometer or digital temperature probe

-

Mortar and pestle

-

Glass capillary tubes (sealed at one end)

Procedure:

-

Sample Preparation: A small amount of 4-Isopropyl-N-phenylaniline is finely ground using a mortar and pestle.

-

Capillary Loading: The powdered sample is packed into a glass capillary tube to a height of 2-3 mm.

-

Measurement: The loaded capillary is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is the melting point.[5]

Causality and Self-Validation: The sharpness of the melting point range is a strong indicator of purity. Impurities typically broaden the melting range and depress the melting point. For validation, the measurement should be repeated at least twice, with results agreeing within a narrow margin (e.g., ± 0.5 °C). The apparatus should be calibrated using certified reference standards with known melting points.

Determination of Water Solubility (OECD Guideline 105)

Water solubility is a critical parameter influencing a compound's environmental fate and bioavailability.[5]

Principle: The flask method involves dissolving the substance in water at a specific temperature until saturation is reached, followed by the determination of the concentration of the dissolved substance.

Apparatus:

-

Constant temperature water bath or shaker

-

Glass flasks with stoppers

-

Analytical balance

-

Centrifuge

-

A suitable analytical method for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Equilibration: An excess amount of 4-Isopropyl-N-phenylaniline is added to a flask containing purified water.

-

Saturation: The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The suspension is allowed to settle, and the solid and aqueous phases are separated by centrifugation.

-

Quantification: A known volume of the clear aqueous phase is carefully removed and the concentration of dissolved 4-Isopropyl-N-phenylaniline is determined using a validated analytical method.

Causality and Self-Validation: To ensure equilibrium has been reached, samples should be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant. The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Caption: Workflow for Water Solubility Determination.

Determination of Dissociation Constant (pKa) (OECD Guideline 112)

The pKa value is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, absorption, and biological activity.[6][7]

Principle: The titration method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.

Apparatus:

-

pH meter with a calibrated electrode

-

Autotitrator or manual burette

-

Constant temperature jacketed beaker

-

Magnetic stirrer

Procedure:

-

Solution Preparation: A solution of 4-Isopropyl-N-phenylaniline of known concentration is prepared in a suitable solvent (e.g., water with a co-solvent if necessary).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

Causality and Self-Validation: The choice of titrant (acid or base) depends on the nature of the analyte. As 4-Isopropyl-N-phenylaniline is a weak base, titration with a strong acid is appropriate to determine the pKa of its conjugate acid. The accuracy of the pKa value is dependent on the precise calibration of the pH meter and the accurate determination of the equivalence point.

Spectroscopic Profile

Spectroscopic data provides a fingerprint of the molecular structure.

UV-Visible Spectroscopy

Aromatic amines typically exhibit characteristic UV-Vis absorption bands arising from π-π* transitions within the phenyl rings.[8][9] The conjugation between the phenyl rings and the nitrogen lone pair influences the position and intensity of these absorptions.

Expected Absorptions: One would expect to observe absorption maxima in the UV region, likely with some solvatochromic effects depending on the polarity of the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.[10][11]

Key Vibrational Frequencies:

-

N-H Stretch: A sharp, medium intensity band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine.

-

C-H Aromatic Stretch: Bands above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Bands below 3000 cm⁻¹ for the isopropyl group.

-

C=C Aromatic Ring Stretch: Several bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: In the 1250-1360 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[12][13]

¹H NMR:

-

Aromatic Protons: Complex multiplets are expected in the aromatic region (approx. 6.5-7.5 ppm). The protons on the 4-isopropylphenyl ring will show a characteristic AA'BB' splitting pattern.

-

N-H Proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

-

Isopropyl Protons: A septet for the methine proton and a doublet for the two methyl groups.

¹³C NMR:

-

Aromatic Carbons: Multiple signals are expected in the aromatic region (approx. 110-150 ppm).

-

Isopropyl Carbons: Signals for the methine and methyl carbons will appear in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation: The molecular ion peak (M⁺) would be observed at m/z = 211. Common fragmentation pathways would include loss of a methyl group (M-15) and cleavage of the isopropyl group.

Synthesis Pathway

A common and efficient method for the synthesis of N-aryl anilines is the Buchwald-Hartwig amination.[14][15]

Reaction Scheme: 4-bromo-isopropylbenzene can be coupled with aniline in the presence of a palladium catalyst, a phosphine ligand, and a base.

Caption: Buchwald-Hartwig Amination for Synthesis.

This reaction is known for its high functional group tolerance and generally good yields.[14]

Safety and Handling

General Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[16]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]

-

Avoid inhalation of dust, fumes, or vapors.[3]

-

Avoid contact with skin and eyes.[3]

-

Do not eat, drink, or smoke when handling this chemical.[3]

Given the structural similarity to other anilines, it should be treated as a potentially hazardous substance.

Conclusion

4-Isopropyl-N-phenylaniline is a molecule of interest with established applications in chemical synthesis. This guide has consolidated the available physicochemical data and, where such data is lacking, has provided robust, standardized protocols for its determination. By combining known properties with actionable experimental guidance, this document serves as a comprehensive resource for researchers and developers working with this compound, ensuring both scientific rigor and practical utility.

References

-

Essem Compliance. (n.d.). Physical chemical testing studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21861, 4-(1-Methylethyl)-N-phenylbenzenamine. Retrieved from [Link]

-

Reich, H. J. (n.d.). 13C NMR Spectroscopy. In Organic Chemistry Info. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 15). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-isopropyl-N-phenylaniline. Retrieved from [Link]

-

Ashenhurst, J. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. Retrieved from [Link]

-

Analytice. (2021, February 7). OECD n°112: Dissociation constant in water. Retrieved from [Link]

-

Sanilab. (n.d.). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Retrieved from [Link]

-

University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

-

European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 112 – Dissociation Constants in Water. Retrieved from [Link]

-

Worcester Polytechnic Institute. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR – How Many Signals. Retrieved from [Link]

-

ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). N-ISOPROPYLANILINE HAZARD SUMMARY. Retrieved from [Link]

-

Loba Chemie. (2019, February 12). DIISOPROPYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

-

Regulations.gov. (n.d.). OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7370 Dissociation Constants in Water. Retrieved from [Link]

-

Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

-

Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

-

ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

IntechOpen. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]

-

JPMA. (n.d.). Boiling Point and Distilling Range Test. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 5. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 6. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 7. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 8. agilent.com [agilent.com]

- 9. eu-opensci.org [eu-opensci.org]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. books.rsc.org [books.rsc.org]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Isopropyl-N-phenylaniline: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropyl-N-phenylaniline, a substituted aromatic amine, is a compound of significant interest in various chemical and industrial sectors. Its unique molecular architecture, featuring both a phenyl and a 4-isopropylphenyl group attached to a central nitrogen atom, imparts a range of properties that make it a valuable intermediate in the synthesis of dyes and a functional component in materials science. This technical guide provides a comprehensive overview of its molecular structure, nomenclature, physicochemical properties, a representative synthetic protocol, and its key applications, with a focus on the underlying chemical principles relevant to research and development professionals.

Part 1: Molecular Structure and Nomenclature

The foundational step in understanding the utility of any chemical compound lies in a thorough characterization of its structure and unambiguous identification through systematic nomenclature.

IUPAC Name and Synonyms

The systematic name for this compound, as per the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is N-phenyl-4-propan-2-ylaniline [1].

In scientific literature and commercial contexts, it is also known by several synonyms, including:

-

4-Isopropyl-N-phenylaniline[2]

-

4-Isopropyldiphenylamine[1]

-

N-(4-Isopropylphenyl)aniline[1]

-

Benzenamine, 4-(1-methylethyl)-N-phenyl-[1]

Molecular Formula and Weight

The chemical formula of 4-Isopropyl-N-phenylaniline is C₁₅H₁₇N . This corresponds to a molecular weight of 211.30 g/mol [2].

Structural Representation

The molecular structure consists of a central secondary amine nitrogen atom bonded to a phenyl group and a benzene ring substituted at the para-position with an isopropyl group.

Caption: 2D representation of the 4-Isopropyl-N-phenylaniline molecule.

Part 2: Physicochemical Properties

A summary of the key physicochemical properties of 4-Isopropyl-N-phenylaniline is presented in the table below. This data is crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| CAS Number | 5650-10-2 | [1] |

| Molecular Formula | C₁₅H₁₇N | [2] |

| Molecular Weight | 211.30 g/mol | [2] |

| Boiling Point | 327 °C at 760 mmHg | [2] |

| SMILES | CC(C)C1=CC=C(C=C1)NC2=CC=CC=C2 | [1] |

Part 3: Synthesis of 4-Isopropyl-N-phenylaniline

The synthesis of diarylamines such as 4-Isopropyl-N-phenylaniline can be achieved through several modern organic chemistry methodologies. The Buchwald-Hartwig amination is a particularly powerful and versatile method for the formation of carbon-nitrogen bonds[3][4]. Below is a representative, detailed protocol for the synthesis of 4-Isopropyl-N-phenylaniline based on this palladium-catalyzed cross-coupling reaction.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base[3][4]. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by deprotonation of the amine and association with the palladium center, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed.

Experimental Protocol: A Representative Synthesis

This protocol describes the synthesis of 4-Isopropyl-N-phenylaniline from 4-bromo-isopropylbenzene and aniline.

Materials and Reagents:

-

4-bromo-isopropylbenzene

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (e.g., 0.02 mmol, 1 mol%), XPhos (e.g., 0.04 mmol, 2 mol%), and sodium tert-butoxide (e.g., 2.8 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

-

Addition of Reactants: Through the septum, add anhydrous toluene (e.g., 10 mL), followed by 4-bromo-isopropylbenzene (e.g., 2.0 mmol) and aniline (e.g., 2.4 mmol).

-

Reaction: Place the flask in a preheated oil bath at a specified temperature (e.g., 100-110 °C) and stir the reaction mixture vigorously.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

-

Work-up: Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting material), cool the flask to room temperature. Dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-Isopropyl-N-phenylaniline.

-

Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: A generalized workflow for the Buchwald-Hartwig synthesis.

Part 4: Applications in Research and Industry

The structural motifs within 4-Isopropyl-N-phenylaniline make it a versatile molecule with applications in dye chemistry and as an antioxidant.

Intermediate in Dye Synthesis

Aromatic amines are fundamental building blocks in the synthesis of a vast array of organic dyes, particularly azo dyes[5]. The chemical structure of 4-isopropylaniline, a precursor to the title compound, provides reactive sites that are crucial for coupling reactions in dye synthesis, allowing for the creation of complex chromophores[6]. The presence of the N-phenyl group in 4-Isopropyl-N-phenylaniline modifies the electronic properties of the amine, which can influence the color and stability of the resulting dyes.

The synthesis of an azo dye from an aromatic amine like 4-Isopropyl-N-phenylaniline would typically involve a two-step process:

-

Diazotization: The primary or secondary aromatic amine is converted into a diazonium salt by treatment with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures (0-5 °C).

-

Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling component (e.g., a phenol or another aniline derivative). This electrophilic aromatic substitution reaction forms the characteristic azo (-N=N-) linkage, which is a key chromophore in these dyes.

The isopropyl group on the phenyl ring can influence the dye's properties, such as its solubility in different media and its lightfastness.

Antioxidant Properties

Substituted anilines and phenols are known to exhibit antioxidant properties. The mechanism of action often involves the donation of a hydrogen atom from the N-H group to a free radical, thereby neutralizing it. The resulting nitrogen-centered radical is stabilized by resonance delocalization of the unpaired electron over the aromatic rings.

The antioxidant activity of aniline compounds is related to the structure, including the number and position of active groups (like -NH₂)[7]. The electron-donating nature of the isopropyl group at the para-position of one of the phenyl rings in 4-Isopropyl-N-phenylaniline can further enhance the stability of the nitrogen-centered radical, potentially increasing its antioxidant efficacy. This makes it a candidate for use as a stabilizer in polymers and other organic materials to prevent degradation by oxidative processes.

Conclusion

4-Isopropyl-N-phenylaniline is a molecule with a well-defined structure and significant potential in synthetic chemistry and materials science. Its synthesis, achievable through robust methods like the Buchwald-Hartwig amination, provides access to a versatile building block. Its applications as a precursor in the dye industry and as an antioxidant highlight the importance of understanding the relationship between molecular structure and chemical function. Further research into the properties and applications of this and related compounds is likely to yield new and improved materials and technologies.

References

-

MySkinRecipes. 4-isopropyl-N-phenylaniline. [Link]

-

PubChem. 4-Isopropylaniline. [Link]

-

Dormer Laboratories Inc. N-isopropyl-N-phenyl-4-phenylenediamine. [Link]

-

PubChem. N-isopropyl-N'-phenyl-p-phenylenediamine. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

PubChem. 4-(1-Methylethyl)-N-phenylbenzenamine. [Link]

-

PubChem. N-Isopropylaniline. [Link]

-

IMR Press. Aromatic amines: use in azo dye chemistry. [Link]

- Google Patents.

-

ResearchGate. Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. [Link]

-

ChemSpider Synthetic Pages. A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. [Link]

-

The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

-

Semantic Scholar. 1799 Spectroscopic Comparison of 4-Isopropyl-N, N-Bis (4-Azidophenyl) Aniline molecule (IPAPA). [Link]

-

PubMed. Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells. [Link]

-

ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

Grokipedia. Buchwald–Hartwig amination. [Link]

-

MySkinRecipes. 4-isopropyl-N-phenylaniline. [Link]

-

ChemSpider Synthetic Pages. General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. [Link]

-

PubChem. N-Isopropylaniline. [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 4-Isopropyl-N-phenylaniline

Introduction: Unveiling the Molecular Signature

4-Isopropyl-N-phenylaniline, also known as N-phenyl-4-propan-2-ylaniline, is a substituted diphenylamine derivative with the molecular formula C₁₅H₁₇N and a molecular weight of 211.30 g/mol .[1][2] Its structure, featuring a phenyl group and an isopropyl-substituted phenyl group linked by a secondary amine, makes it a valuable intermediate in various chemical syntheses. It serves as a precursor in the production of dyes, pigments, and advanced functional organic materials such as photochromic and electroactive compounds.[2] A thorough understanding of its molecular structure is paramount for its application in research and development. This guide provides a comprehensive analysis of the spectral data for 4-Isopropyl-N-phenylaniline, offering insights into its structural confirmation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of 4-Isopropyl-N-phenylaniline is predicted to exhibit distinct signals corresponding to the aromatic protons on both rings, the secondary amine proton, and the protons of the isopropyl group. The electron-donating nature of the amine and the isopropyl group influences the chemical shifts of the aromatic protons.

Causality of Signal Characteristics:

-

Isopropyl Group: The six methyl (CH₃) protons are equivalent and are split by the single methine (CH) proton, resulting in a doublet. Conversely, the methine proton is split by the six methyl protons, producing a septet. This classic doublet-septet pattern is a hallmark of an isopropyl group.

-

Aromatic Protons: The protons on the 4-substituted phenyl ring are expected to appear as a pair of doublets (an AA'BB' system) due to the symmetry of the substitution pattern. The protons on the unsubstituted phenyl ring will show more complex splitting, corresponding to the ortho, meta, and para positions relative to the amine bridge.

-

Amine Proton: The N-H proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for 4-Isopropyl-N-phenylaniline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (unsubstituted ring) | 7.20 - 7.40 | Multiplet | 5H |

| Aromatic H (substituted ring) | 6.90 - 7.15 | Multiplet (2 Doublets) | 4H |

| N-H | ~5.70 | Broad Singlet | 1H |

| Isopropyl CH | 2.80 - 3.00 | Septet | 1H |

| Isopropyl CH₃ | ~1.25 | Doublet | 6H |

Note: Predicted values are based on analysis of similar structures and general principles. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Due to molecular symmetry, fewer than 15 signals are expected. Spectral data for 4-Isopropyl-N-phenylaniline is available in public databases, confirming the carbon framework.[1]

Causality of Signal Characteristics:

-

Aliphatic Carbons: The isopropyl group will show two distinct signals: one for the methine carbon (CH) and one for the two equivalent methyl carbons (CH₃).

-

Aromatic Carbons: The spectrum will display signals for the quaternary (ipso) carbons bonded to the nitrogen and the isopropyl group, as well as the protonated aromatic carbons. The chemical shifts are influenced by the electron-donating effects of the substituents.

Table 2: Representative ¹³C NMR Spectral Data for 4-Isopropyl-N-phenylaniline

| Carbon Assignment | Representative Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, C-N) | 140 - 145 |

| Aromatic C (quaternary, C-isopropyl) | 137 - 140 |

| Aromatic CH | 117 - 130 |

| Isopropyl CH | ~33 |

| Isopropyl CH₃ | ~24 |

Note: Values are representative and sourced from available spectral data.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is characteristic of its functional groups.[3] The spectrum of 4-Isopropyl-N-phenylaniline is expected to show key absorptions corresponding to the N-H bond, aromatic and aliphatic C-H bonds, and aromatic C=C bonds.

Causality of Absorption Bands:

-

N-H Stretch: The stretching vibration of the secondary amine N-H bond gives rise to a characteristic, moderately intense peak in the 3350-3450 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group appear just below 3000 cm⁻¹.

-

C=C Aromatic Stretches: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of sharp bands in the 1450-1600 cm⁻¹ region.

Table 3: Key IR Absorption Bands for 4-Isopropyl-N-phenylaniline

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3350 - 3450 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong (multiple bands) |

| C-N | Stretch | 1250 - 1350 | Medium |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule.

Molecular Ion and Fragmentation Analysis

The electron ionization (EI) mass spectrum of 4-Isopropyl-N-phenylaniline shows a clear molecular ion (M⁺) peak at m/z = 211, which corresponds to its molecular formula, C₁₅H₁₇N.[1] This observation is consistent with the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

Causality of Fragmentation: The most significant fragmentation pathway in EI-MS is driven by the formation of the most stable carbocations. For 4-Isopropyl-N-phenylaniline, the dominant fragmentation is the loss of a methyl radical (•CH₃, mass 15) from the isopropyl group. This process, known as benzylic cleavage, results in a highly stable secondary benzylic carbocation.

-

Molecular Ion (M⁺): The peak at m/z = 211 represents the intact molecule with one electron removed.[1]

-

Base Peak ([M-15]⁺): The most intense peak in the spectrum (the base peak) is observed at m/z = 196 .[1] This corresponds to the loss of a methyl group ([C₁₅H₁₇N]⁺• → [C₁₄H₁₄N]⁺ + •CH₃). The high stability of the resulting cation is the driving force for this fragmentation.

Table 4: Key Fragments in the Mass Spectrum of 4-Isopropyl-N-phenylaniline

| m/z Value | Ion Formula | Description |

| 211 | [C₁₅H₁₇N]⁺• | Molecular Ion (M⁺) |

| 196 | [C₁₄H₁₄N]⁺ | Base Peak; loss of a methyl radical ([M-15]⁺) |

| 193 | [C₁₄H₁₁N]⁺• | Further fragmentation, possibly loss of H₂ and H• |

Visualization of Key MS Fragmentation

Caption: Dominant fragmentation pathway of 4-Isopropyl-N-phenylaniline in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectral data, standardized experimental protocols are essential. The following sections outline self-validating methodologies for NMR, IR, and GC-MS analysis.

General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for sample analysis using spectroscopic methods.

Protocol for NMR Sample Preparation and Analysis

This protocol ensures a homogeneous sample, free from particulate and paramagnetic impurities that can degrade spectral quality.[4]

-

Glassware Preparation: Ensure the NMR tube and all glassware are scrupulously clean and dry to prevent contamination.[5]

-

Sample Weighing: Accurately weigh 5-25 mg of 4-Isopropyl-N-phenylaniline for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[6]

-

Solvent Addition: Add approximately 0.55-0.60 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[6][7] The deuterated solvent provides a lock signal for the spectrometer and avoids overwhelming the spectrum with solvent protons.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Sample Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into the NMR tube to a height of approximately 4 cm.[7] This removes any suspended particles that can disrupt the magnetic field homogeneity.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

-

Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then lock onto the deuterium signal, shim the magnetic field to optimize homogeneity, and acquire the spectrum according to pre-set parameters (e.g., number of scans, pulse sequence).

Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR is a common technique for obtaining IR spectra of liquid or solid samples with minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small drop of liquid 4-Isopropyl-N-phenylaniline (or a tiny amount of solid) directly onto the center of the ATR crystal.

-

Pressure Application: If the sample is a solid, lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Protocol for GC-MS Analysis

This protocol is designed for the separation and identification of volatile and semi-volatile compounds.[8]

-

Sample Preparation: Prepare a dilute solution of 4-Isopropyl-N-phenylaniline (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[9]

-

Vial Transfer: Transfer the solution to a 1.5 mL glass autosampler vial and cap it securely.[9]

-

Instrument Setup: Set up the GC-MS with an appropriate capillary column (e.g., a non-polar DB-5 type). Define the temperature program for the GC oven to ensure separation of the analyte from any impurities. Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-400).

-

Injection: The autosampler injects a small volume (typically 1 µL) of the sample into the heated GC inlet, where it is vaporized.

-

Separation and Detection: The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where separation occurs. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting ions are detected.

-

Data Analysis: The resulting data consists of a chromatogram (detector response vs. retention time) and a mass spectrum for each chromatographic peak.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a definitive and comprehensive structural characterization of 4-Isopropyl-N-phenylaniline. ¹H and ¹³C NMR spectroscopy confirm the precise connectivity of the carbon-hydrogen framework. IR spectroscopy validates the presence of key functional groups, notably the secondary amine and aromatic rings. Finally, Mass Spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by a stable benzylic cation. This complete spectral dataset serves as an authoritative reference for researchers, ensuring the identity and purity of 4-Isopropyl-N-phenylaniline in scientific and industrial applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21861, 4-(1-Methylethyl)-N-phenylbenzenamine. Retrieved from [Link].

-

MySkinRecipes (n.d.). 4-isopropyl-N-phenylaniline. Retrieved from [Link].

-

The Automated Topology Builder (ATB) and Repository (n.d.). N-Isopropyl-N-phenylaniline | C15H17N. Retrieved from [Link].

-

Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link].

-

Wiley Analytical Science (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link].

-

Nanalysis (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link].

-

University of California, Davis (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link].

-

Chemistry LibreTexts (2022). 4.2: IR Spectroscopy. Retrieved from [Link].

-

Iowa State University (n.d.). NMR Sample Preparation. Retrieved from [Link].

-

U.S. Food and Drug Administration (2017). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure. Retrieved from [Link].

-

Master Organic Chemistry (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link].

-

University of St. Thomas (n.d.). 4406 GC-MS procedure and background. Retrieved from [Link].

-

The Royal Society of Chemistry (2020). Electronic Supplementary Information. Retrieved from [Link].

-

University of Texas at Dallas (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link].

-

Widener University (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link].

-

The Royal Society of Chemistry (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link].

-

Chemistry LibreTexts (2022). 6.2: Fragmentation. Retrieved from [Link].

-

Supreme Science (2015). How to Use an IR Spectrometer and Sample Prep. Retrieved from [Link].

-

Emerald Cloud Lab (2022). ExperimentGCMS Documentation. Retrieved from [Link].

-

MIT OpenCourseWare (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link].

-

ACS Publications (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link].

-

Semantic Scholar (2019). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. Retrieved from [Link].

-

mzCloud (2014). 4 Isopropylaniline. Retrieved from [Link].

-

Scribd (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link].

-

Chemistry LibreTexts (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link].

-

Doc Brown's Chemistry (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link].

-

The Royal Society of Chemistry (n.d.). Electronic Supplementary Information. Retrieved from [Link].

-

OpenStax (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link].

Sources

- 1. 4-(1-Methylethyl)-N-phenylbenzenamine | C15H17N | CID 21861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-isopropyl-N-phenylaniline [myskinrecipes.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. organomation.com [organomation.com]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. emeraldcloudlab.com [emeraldcloudlab.com]

- 9. uoguelph.ca [uoguelph.ca]

solubility of 4-Isopropyl-N-phenylaniline in various organic solvents

An In-depth Technical Guide to the Solubility of 4-Isopropyl-N-phenylaniline in Organic Solvents

This guide provides a comprehensive technical overview of the principles, determination, and theoretical prediction of the solubility of 4-Isopropyl-N-phenylaniline (also known as N-phenyl-4-propan-2-ylaniline or 4-isopropyldiphenylamine) in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of the solubility characteristics of this compound.

Introduction and Physicochemical Profile

4-Isopropyl-N-phenylaniline is an aromatic amine with applications as an intermediate in the synthesis of dyes, pigments, and functional organic materials.[1] Its solubility behavior is a critical parameter for its application in synthesis, purification, and formulation. Understanding its physicochemical properties is fundamental to predicting its solubility in different solvent systems.

Table 1: Physicochemical Properties of 4-Isopropyl-N-phenylaniline and Related Compounds

| Property | 4-Isopropyl-N-phenylaniline | N-isopropyl-N'-phenyl-p-phenylenediamine | N-isopropylaniline |

| CAS Number | 5650-10-2[2] | 101-72-4 | 768-52-5[3] |

| Molecular Formula | C15H17N[2] | C15H18N2 | C9H13N[3] |

| Molecular Weight | 211.30 g/mol [1][2] | 226.32 g/mol | 135.21 g/mol [3] |

| Boiling Point | 327 °C at 760 mmHg[1] | 161 °C at 1 mmHg | 203-204 °C at 760 mmHg[3] |

| Melting Point | Not specified | 72-76 °C | -32 °C[3] |

| Density | 1.62 g/cm³[1] | 1.04 g/cm³ | 0.93 g/cm³[3] |

| Appearance | Not specified | Dark gray to black flakes | Clear, yellowish liquid[3] |

Principles of Solubility and Solvent Selection

The adage "like dissolves like" is a fundamental principle in predicting solubility. The molecular structure of 4-Isopropyl-N-phenylaniline, featuring a large non-polar aromatic framework and a moderately polar secondary amine group, suggests that it will be most soluble in solvents with similar characteristics.

-

Aromatic and Non-polar Solvents: Due to the presence of two phenyl rings and an isopropyl group, solvents like benzene, toluene, xylene, and other aromatic hydrocarbons are expected to be excellent solvents for this compound.[4]

-

Moderately Polar Solvents: Solvents such as ethers (e.g., diethyl ether, THF), ketones (e.g., acetone, MEK), and esters (e.g., ethyl acetate) are also likely to be effective due to their ability to engage in dipole-dipole interactions with the amine group.[3]

-

Protic Solvents: Alcohols (e.g., methanol, ethanol, isopropanol) may show moderate to good solubility, facilitated by hydrogen bonding with the secondary amine.

-

Aprotic Polar Solvents: Solvents like DMF and DMSO are generally good solvents for a wide range of organic compounds and are expected to dissolve 4-Isopropyl-N-phenylaniline.

-

Water In-solubility: As with most aromatic amines, 4-Isopropyl-N-phenylaniline is expected to be insoluble in water.[3][4]

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The following section details a robust protocol for determining the equilibrium solubility of 4-Isopropyl-N-phenylaniline.

Equilibrium Solubility Determination Workflow

The following diagram illustrates the workflow for the equilibrium solubility method.

Sources

- 1. 4-isopropyl-N-phenylaniline [myskinrecipes.com]

- 2. 4-(1-Methylethyl)-N-phenylbenzenamine | C15H17N | CID 21861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-isopropyl-N'-phenyl-p-phenylenediamine | C15H18N2 | CID 7573 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Theoretical and Computed Properties of 4-Isopropyl-N-phenylaniline

Foreword: Bridging Theory and Practice in Molecular Characterization

In the landscape of modern drug discovery and materials science, a comprehensive understanding of a molecule's structural, electronic, and spectroscopic properties is paramount. This guide is dedicated to an in-depth exploration of 4-Isopropyl-N-phenylaniline, a substituted diarylamine with potential applications in medicinal chemistry and materials science. As researchers and drug development professionals, our ability to predict and validate molecular behavior is critical. This document moves beyond a simple recitation of data, aiming to provide a cohesive narrative that intertwines theoretical predictions with practical experimental validation. We will delve into the causality behind computational choices and experimental designs, fostering a deeper understanding of how in silico and in vitro methodologies synergize to provide a holistic molecular portrait.

Molecular Architecture: Conformational Landscape and Structural Parameters

The foundational step in characterizing any molecule is to understand its three-dimensional structure and conformational flexibility. For 4-Isopropyl-N-phenylaniline, the key structural feature is the torsional angle between the two phenyl rings, which dictates the molecule's overall shape and electronic properties.

Theoretical Approach to Conformational Analysis

To investigate the conformational preferences of 4-Isopropyl-N-phenylaniline, Density Functional Theory (DFT) calculations are the workhorse of modern computational chemistry. The choice of functional and basis set is critical for obtaining accurate results. Based on established performance for similar aromatic systems, the B3LYP functional combined with a 6-311++G(d,p) basis set offers a robust balance of computational cost and accuracy for geometry optimization and energy calculations.

The primary conformational variable is the dihedral angle (C-N-C-C) between the two aromatic rings. A potential energy surface scan, performed by systematically varying this dihedral angle and optimizing the geometry at each step, reveals the energy landscape. For diarylamines, a non-planar conformation is generally favored due to steric hindrance between the ortho-hydrogens of the phenyl rings. The isopropyl group, with its own rotational degrees of freedom, further influences the conformational space.

Causality Behind the Choice of DFT Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven track record in reproducing experimental geometries and energies for a wide range of organic molecules. The inclusion of a portion of exact Hartree-Fock exchange helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more reliable predictions of electronic properties. The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron density, with diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms.

Predicted Structural Parameters

Upon full geometry optimization at the B3LYP/6-311++G(d,p) level of theory, the key structural parameters of the lowest energy conformer of 4-Isopropyl-N-phenylaniline can be predicted.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-N (Aniline Ring) | ~1.40 Å |

| C-N (Phenyl Ring) | ~1.41 Å |

| C-C (Isopropyl) | ~1.54 Å |

| C-H (Aromatic) | ~1.08 Å |

| Bond Angles (°) ** | |

| C-N-C | ~125° |

| Dihedral Angles (°) ** | |

| C-C-N-C | ~40-50° |

Note: These are representative values and the precise figures would be obtained from the output of the DFT calculation.

Electronic Properties: Unveiling Reactivity and Spectroscopic Behavior

The electronic structure of a molecule governs its reactivity, optical properties, and potential for intermolecular interactions. Key insights can be gained by examining the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

For 4-Isopropyl-N-phenylaniline, the HOMO is expected to be localized primarily on the electron-rich N-phenylaniline core, particularly the nitrogen atom and the isopropyl-substituted phenyl ring, reflecting its electron-donating character. The LUMO is likely to be distributed over the phenyl ring attached to the nitrogen.

| Property | Predicted Value (eV) |

| HOMO Energy | Value from DFT calculation |

| LUMO Energy | Value from DFT calculation |

| HOMO-LUMO Gap | Calculated difference |

Insight from the HOMO-LUMO Gap: The magnitude of the HOMO-LUMO gap can be correlated with the molecule's electronic absorption spectrum. The energy of the lowest-energy electronic transition can be approximated by the HOMO-LUMO gap. This theoretical prediction can then be compared with experimental UV-Vis spectroscopic data for validation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

-

Red (Negative Potential): Regions with an excess of electrons, typically associated with lone pairs on heteroatoms (like the nitrogen in the aniline moiety). These are sites susceptible to electrophilic attack.

-

Blue (Positive Potential): Regions with a deficiency of electrons, usually around hydrogen atoms bonded to electronegative atoms. These are sites susceptible to nucleophilic attack.

-

Green (Neutral Potential): Regions with a balanced charge distribution.

For 4-Isopropyl-N-phenylaniline, the MEP map is predicted to show a region of high negative potential around the nitrogen atom, confirming its role as a Lewis basic center. The aromatic rings will exhibit regions of moderate negative potential above and below the plane of the rings due to the delocalized π-electron system.

Caption: Conceptual MEP map regions of 4-Isopropyl-N-phenylaniline.

Spectroscopic Signature: A Comparison of Theoretical and Experimental Data

The ultimate validation of theoretical models comes from their ability to reproduce experimental observations. Spectroscopic techniques provide a direct window into the vibrational and electronic structure of a molecule.

Vibrational Spectroscopy (FTIR)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. By comparing the calculated spectrum with the experimental Fourier-Transform Infrared (FTIR) spectrum, we can confirm the presence of key functional groups and validate the accuracy of the computed geometry.

Predicted Key Vibrational Frequencies:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | ~3400 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Aliphatic) | ~2850-2970 |

| C=C Stretch (Aromatic) | ~1500-1600 |

| C-N Stretch | ~1250-1350 |

Self-Validating System in Spectroscopy: The congruence between the predicted and experimental IR spectra serves as a self-validating system. Significant deviations may indicate an incorrect structural assignment or highlight the limitations of the chosen computational method, prompting a re-evaluation of the theoretical model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a reliable approach for this purpose.

Predicted Chemical Shifts (relative to TMS):

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| N-H | Value from calculation |

| Aromatic Protons | Range of values from calculation |

| CH (Isopropyl) | Value from calculation |

| CH₃ (Isopropyl) | Value from calculation |

| ¹³C NMR | |

| Aromatic Carbons | Range of values from calculation |

| CH (Isopropyl) | Value from calculation |

| CH₃ (Isopropyl) | Value from calculation |

The correlation between the calculated and experimental NMR spectra provides a stringent test of the theoretical model and confirms the connectivity and electronic environment of the atoms within the molecule.

Experimental Protocols: From Synthesis to Characterization

A robust theoretical understanding must be complemented by sound experimental practice. This section outlines a reliable protocol for the synthesis and characterization of 4-Isopropyl-N-phenylaniline.

Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a suitable method for the synthesis of 4-Isopropyl-N-phenylaniline.[1]

Step-by-Step Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube, add 4-isopropylaniline (1.2 equivalents), bromobenzene (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like XPhos (2-4 mol%).

-

Solvent Addition: Add anhydrous toluene to the Schlenk tube under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Isopropyl-N-phenylaniline as a pure compound.

Caption: Workflow for the synthesis of 4-Isopropyl-N-phenylaniline.

Characterization Workflow

A logical and systematic approach to characterization ensures the identity and purity of the synthesized compound.

Caption: Systematic workflow for the characterization of 4-Isopropyl-N-phenylaniline.

Conclusion: An Integrated Approach to Molecular Understanding

This guide has outlined a comprehensive framework for the theoretical and computational characterization of 4-Isopropyl-N-phenylaniline, grounded in the principles of scientific integrity and validated by experimental protocols. By synergistically employing DFT calculations for structural and electronic predictions and spectroscopic methods for empirical verification, we can achieve a deep and reliable understanding of this molecule. This integrated approach, which emphasizes the "why" behind the "how," is essential for advancing research in drug development and materials science, where a nuanced appreciation of molecular properties is the cornerstone of innovation.

References

-

PubChem. 4-(1-Methylethyl)-N-phenylbenzenamine. National Center for Biotechnology Information. [Link]

-

Ciftci, E., et al. (2020). Spectroscopic Comparison of 4-Isopropyl-N, N-Bis (4-Azidophenyl) Aniline molecule (IPAPA): DFT and MEP Analysis. DergiPark. [Link]

-

MySkinRecipes. 4-isopropyl-N-phenylaniline. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Organic Chemistry Portal. Reductive Amination. [Link]

-

Gómez-Benítez, S., et al. (2015). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry. [Link]

-

Valle, G., et al. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International Journal of Peptide and Protein Research. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

An In-Depth Technical Guide to the Reactivity and Chemical Behavior of 4-Isopropyl-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropyl-N-phenylaniline, also known as N-phenyl-4-propan-2-ylaniline, is a substituted diarylamine with significant potential in various fields of chemical synthesis and materials science. Its unique structural features, combining a bulky isopropyl group and a phenylamino moiety, impart distinct electronic and steric properties that govern its reactivity and make it a valuable building block. This guide provides a comprehensive overview of the synthesis, chemical behavior, and applications of 4-Isopropyl-N-phenylaniline, with a focus on providing practical insights for laboratory applications.

Table 1: Physicochemical Properties of 4-Isopropyl-N-phenylaniline

| Property | Value | Reference |

| CAS Number | 5650-10-2 | [1] |

| Molecular Formula | C₁₅H₁₇N | [1] |

| Molecular Weight | 211.30 g/mol | [1] |

| IUPAC Name | N-phenyl-4-propan-2-ylaniline | [1] |

| Boiling Point | 327 °C at 760 mmHg |

Synthesis of 4-Isopropyl-N-phenylaniline

The synthesis of 4-Isopropyl-N-phenylaniline can be achieved through several established methods for C-N bond formation. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method offers high functional group tolerance and is widely applicable. The synthesis of 4-Isopropyl-N-phenylaniline can be accomplished by coupling 4-isopropylaniline with an aryl halide, such as bromobenzene, in the presence of a palladium catalyst and a suitable ligand.

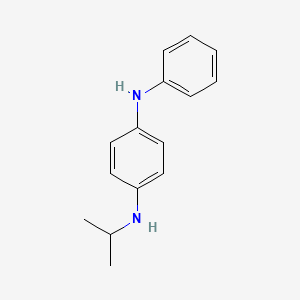

Figure 1: Buchwald-Hartwig amination for 4-Isopropyl-N-phenylaniline synthesis.

Experimental Protocol: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add 4-isopropylaniline (1.2 mmol), bromobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-Isopropyl-N-phenylaniline.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. While it often requires higher temperatures than the Buchwald-Hartwig reaction, it remains a viable and cost-effective alternative. The reaction involves the coupling of 4-isopropylaniline with an aryl halide in the presence of a copper catalyst and a base.

Sources

Unlocking the Electronic Landscape of N-phenylaniline Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The N-phenylaniline (diphenylamine) core is a privileged scaffold in materials science and medicinal chemistry, prized for its tunable electronic properties and rich reactivity. This in-depth technical guide provides a comprehensive exploration of the electronic characteristics of N-phenylaniline derivatives. We will delve into the fundamental principles governing their electronic structure, the profound influence of substituent effects on their frontier molecular orbitals, and the key experimental and computational methodologies employed to elucidate these properties. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to rationally design and synthesize novel N-phenylaniline derivatives with tailored electronic functionalities for a wide range of applications, from next-generation organic electronics to targeted therapeutics.

The N-phenylaniline Core: A Versatile Electronic Building Block

N-phenylaniline, also known as diphenylamine, is an aromatic amine consisting of an amino group bridging two phenyl rings.[1] This deceptively simple structure harbors a wealth of electronic features that make it a cornerstone for the development of functional organic molecules. The lone pair of electrons on the nitrogen atom can delocalize into the π-systems of the two adjacent phenyl rings, creating an extended conjugated system. This delocalization is fundamental to the electronic properties of N-phenylaniline and its derivatives.

The inherent electronic nature of the N-phenylaniline core makes it an excellent electron donor, a property that is central to many of its applications. Its derivatives are widely utilized as antioxidants, redox indicators, and stabilizers.[1][2] In the realm of materials science, the electron-rich nature of the N-phenylaniline scaffold makes it a premier candidate for hole-transporting materials in organic light-emitting diodes (OLEDs) and other organic electronic devices.[3][4][5] For drug development professionals, the N-phenylaniline framework is a key pharmacophore in several classes of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[6][7]

Modulating the Electronic Landscape: The Power of Substituent Effects

The true versatility of the N-phenylaniline scaffold lies in the ability to fine-tune its electronic properties through the strategic placement of substituents on the phenyl rings. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), researchers can precisely control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of the frontier molecular orbitals directly impacts the material's redox potentials, absorption and emission characteristics, and charge transport capabilities.[8]

The Role of Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the key players in determining the electronic and optical properties of a molecule.

-

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the ionization potential of the molecule, representing its ability to donate an electron. A higher HOMO energy level indicates a greater propensity for electron donation. In the context of organic electronics, the HOMO level is a critical parameter for efficient hole injection from the anode.[5]

-

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the electron affinity of the molecule, representing its ability to accept an electron. A lower LUMO energy level facilitates electron acceptance.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO levels is the HOMO-LUMO gap. This gap is a crucial determinant of the molecule's absorption and emission properties. A smaller gap generally leads to absorption and emission at longer wavelengths (a red shift).

Impact of Substituents on HOMO and LUMO Energies

The electronic nature of the substituents appended to the N-phenylaniline core has a predictable and significant effect on the HOMO and LUMO energy levels.

-

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups increase the electron density of the π-system. This leads to a destabilization (increase in energy) of both the HOMO and LUMO levels. The effect is generally more pronounced on the HOMO level.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) groups decrease the electron density of the π-system. This results in a stabilization (decrease in energy) of both the HOMO and LUMO levels, with a more significant impact on the LUMO.

This systematic tuning of the frontier orbital energies allows for the rational design of N-phenylaniline derivatives with specific electronic properties tailored for a given application.

Experimental and Computational Characterization of Electronic Properties

A comprehensive understanding of the electronic properties of N-phenylaniline derivatives requires a synergistic approach combining experimental techniques and computational modeling.

Experimental Techniques

Cyclic voltammetry is a powerful electrochemical technique for probing the redox behavior of molecules.[9][10] It provides valuable information about the oxidation and reduction potentials of a compound, which are directly related to the HOMO and LUMO energy levels, respectively.

Experimental Protocol: Cyclic Voltammetry of an N-phenylaniline Derivative

-

Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Solution: Dissolve the N-phenylaniline derivative in the electrolyte solution to a concentration of approximately 1-5 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[10]

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

Data Acquisition: Connect the electrodes to a potentiostat. Apply a potential waveform that scans from an initial potential to a final potential and then back to the initial potential. The scan rate can be varied (e.g., 50-200 mV/s) to investigate the reversibility of the redox processes.

-

Data Analysis: The resulting cyclic voltammogram is a plot of current versus potential. The potentials at which the oxidation and reduction peaks occur provide information about the redox potentials of the analyte. The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, using empirical equations and referencing to a known standard like ferrocene/ferrocenium (Fc/Fc⁺).

UV-Vis spectroscopy is used to study the electronic transitions within a molecule.[11] The absorption of UV or visible light excites an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital, typically from the HOMO to the LUMO. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO gap.

Experimental Protocol: UV-Vis Spectroscopy of an N-phenylaniline Derivative

-

Solvent Selection: Choose a UV-grade solvent in which the N-phenylaniline derivative is soluble and that does not absorb in the spectral region of interest. Common solvents include dichloromethane, chloroform, and toluene.

-

Solution Preparation: Prepare a dilute solution of the N-phenylaniline derivative in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.

-